![molecular formula C13H10BrNO3S B2623528 N-(4-bromophenyl)sulfonylbenzamide CAS No. 14067-99-3](/img/structure/B2623528.png)
N-(4-bromophenyl)sulfonylbenzamide
Overview
Description
“N-(4-Bromophenyl)sulfonylbenzamide” is a chemical compound that has been identified as the first inhibitor of aggregation of the polyglutamine (polyQ) sequence of the Huntington’s Disease protein (huntingtin) . PolyQ aggregation is neurotoxic, and inhibitors of aggregation may be therapeutic in HD and other polyQ diseases .
Synthesis Analysis
The synthesis of compounds similar to “N-(4-bromophenyl)sulfonylbenzamide” involves the design and creation of novel compounds, containing in their molecules an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety . These compounds belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .Molecular Structure Analysis
The molecular formula of “N-(4-bromophenyl)sulfonylbenzamide” is C13H10BrNO . It has an average mass of 276.129 Da and a monoisotopic mass of 274.994568 Da .Physical And Chemical Properties Analysis
“N-(4-bromophenyl)sulfonylbenzamide” is a solid compound . It has a molecular formula of C13H10BrNO and an average mass of 276.129 Da .Scientific Research Applications
Antimicrobial Agents
“N-(4-bromobenzenesulfonyl)benzamide” has shown promising potential in the development of novel antimicrobial agents. It has been particularly effective against Gram-positive pathogens and especially against Enterococcus faecium biofilm-associated infections .
Antioxidant Activity
This compound has also demonstrated significant antioxidant activity. It has been tested for antioxidant activity by DPPH, ABTS, and ferric reducing power assays . Some synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .
Toxicity Testing
The compound has been used in toxicity testing on freshwater cladoceran Daphnia magna Straus . This could be useful in environmental toxicity studies.
Drug Design
“N-(4-bromobenzenesulfonyl)benzamide” has been used in drug design, particularly in the synthesis of novel compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety .
Synthesis of Benzamides
The compound has been used in the synthesis of benzamides. The process involves the use of a superior and recoverable catalyst, low reaction times, a simple procedure, and a high-yielding and eco-friendly process .
Use of Ultrasonic Irradiation
The synthesis of benzamides using “N-(4-bromobenzenesulfonyl)benzamide” also involves the use of ultrasonic irradiation as a green and powerful technology .
Mechanism of Action
Safety and Hazards
Future Directions
The potential therapeutic applications of “N-(4-bromophenyl)sulfonylbenzamide” in Huntington’s Disease and other polyQ diseases suggest promising future directions for research . Further studies are needed to fully understand its mechanism of action and to evaluate its safety and efficacy in clinical settings.
properties
IUPAC Name |
N-(4-bromophenyl)sulfonylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO3S/c14-11-6-8-12(9-7-11)19(17,18)15-13(16)10-4-2-1-3-5-10/h1-9H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCIZGBBBWYGPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)sulfonylbenzamide |
Synthesis routes and methods
Procedure details
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